molecular formula C17H13NO4S B1349281 2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid CAS No. 301229-04-9

2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid

Cat. No.: B1349281
CAS No.: 301229-04-9
M. Wt: 327.4 g/mol
InChI Key: POYASDCQBXPHNL-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid (IUPAC name: 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylbenzoic acid) is a benzoic acid derivative featuring a pyrrolidin-2,5-dione moiety linked via a thioether bridge. Its molecular formula is C₁₇H₁₃NO₄S, with a molecular weight of 327.4 g/mol (CAS: Not explicitly provided; ChemSpider ID: Not listed in evidence). The compound is commercially available through suppliers such as Advanced Technology & Industrial Co., Ltd. .

Properties

IUPAC Name

2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c19-15-10-14(16(20)18(15)11-6-2-1-3-7-11)23-13-9-5-4-8-12(13)17(21)22/h1-9,14H,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYASDCQBXPHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369700
Record name F0270-0021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301229-04-9
Record name F0270-0021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid typically involves a multi-step reaction process. One common method starts with the reaction of 4-oxo-4-phenylamino-2-butenoic acid with phosphorus (V) oxide at 180°C, followed by hydrolysis with water . This method ensures the formation of the pyrrolidine ring and the attachment of the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Data

The table below summarizes key molecular parameters of the target compound and its analogues:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number ChemSpider ID
2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid (Target) None (Phenyl) C₁₇H₁₃NO₄S 327.4 Not provided Not listed
2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid Para-CF₃ C₁₈H₁₂F₃NO₄S 395.35 433329-42-1 2193327
2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid Ortho-CF₃ C₁₈H₁₂F₃NO₄S 395.35 Not provided 2142466
2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid Meta-CF₃ C₁₈H₁₂F₃NO₄S 395.35 301683-45-4 MFCD01183976

Key Observations :

  • Substituent Effects: The trifluoromethyl group introduces significant steric and electronic differences.
  • Molecular Weight : The -CF₃ group increases molecular weight by ~68 g/mol compared to the parent compound, which may enhance lipophilicity (logP) and alter pharmacokinetic profiles in biological systems.
  • Stereochemistry: None of the compounds exhibit defined stereocenters, as noted in the ChemSpider entries, suggesting minimal stereochemical complexity .

Implications of Substituent Position

  • Ortho-CF₃: Steric hindrance near the pyrrolidinone ring may restrict rotational freedom, influencing conformational stability .
  • Meta-CF₃ : The meta position balances electronic and steric effects, possibly leading to intermediate physicochemical properties compared to para and ortho analogues .

Additional Structural Analogues and Functional Variations

Propanoic Acid Derivative

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (CAS: 5724-76-5) shares the pyrrolidin-2,5-dione moiety but replaces the benzoic acid with a shorter propanoic acid chain. Its molecular formula (C₇H₉NO₄) and weight (17 g/mol) indicate reduced structural complexity, likely limiting its utility in high-molecular-weight applications .

Atropisomerism in Benzoic Acid Derivatives

highlights atropisomerism in structurally distinct benzoic acid derivatives (e.g., dicyano-substituted variants). While the target compound and its CF₃ analogues lack defined stereocenters, substituent positions could still influence solid-state packing or dynamic isomerism under specific conditions .

Biological Activity

2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrrolidine core with dioxo and sulfanyl substituents, which are critical for its biological interactions. Its structural formula can be represented as follows:

C13H11N1O4S1\text{C}_{13}\text{H}_{11}\text{N}_{1}\text{O}_{4}\text{S}_{1}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may function as an inhibitor of specific protein-protein interactions (PPIs), particularly those involving the Nrf2-Keap1 pathway, which plays a crucial role in cellular defense against oxidative stress. Inhibition of this pathway can lead to increased expression of antioxidant enzymes, providing therapeutic benefits in conditions related to oxidative damage and inflammation .

Antioxidant Properties

Studies have demonstrated that this compound exhibits significant antioxidant activity. This has been linked to its ability to modulate the Nrf2 pathway, enhancing the cellular antioxidant response .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro and in vivo. By inhibiting the Keap1-Nrf2 interaction, it may decrease the production of pro-inflammatory cytokines, thereby providing a potential therapeutic avenue for inflammatory diseases .

Anticancer Activity

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The modulation of signaling pathways related to cell survival and proliferation has been observed, suggesting its potential as an adjunct therapy in cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity using DPPH and ABTS assays.
    • Findings : The compound exhibited a dose-dependent reduction in free radicals, confirming its antioxidant potential.
  • Anti-inflammatory Study :
    • Objective : To assess the effect on cytokine production in macrophages.
    • Findings : Significant reduction in TNF-alpha and IL-6 levels was noted upon treatment with the compound, indicating anti-inflammatory properties.
  • Anticancer Research :
    • Objective : To investigate apoptosis induction in breast cancer cell lines.
    • Findings : The compound triggered caspase activation and increased annexin V staining, confirming its role in promoting apoptosis .

Data Table: Summary of Biological Activities

Activity TypeAssay/Method UsedObservations
AntioxidantDPPH/ABTS assaysDose-dependent radical scavenging
Anti-inflammatoryCytokine assaysDecreased TNF-alpha and IL-6 production
AnticancerApoptosis assaysInduction of caspase activation

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